8-Methoxyacenaphthen-1-one
Description
8-Methoxyacenaphthen-1-one is a polycyclic aromatic ketone derivative featuring a methoxy (-OCH₃) substituent at the 8-position of the acenaphthene backbone. This compound belongs to the acenaphthenone family, characterized by a fused bicyclic structure (naphthalene derivative with a ketone group). The methoxy group likely enhances its solubility in polar solvents and modifies its electronic properties compared to unsubstituted acenaphthenones.
Properties
CAS No. |
113203-02-4 |
|---|---|
Molecular Formula |
C13H10O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
8-methoxy-2H-acenaphthylen-1-one |
InChI |
InChI=1S/C13H10O2/c1-15-11-6-5-8-3-2-4-9-7-10(14)13(11)12(8)9/h2-6H,7H2,1H3 |
InChI Key |
HMYIXVWQNOKLQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)CC3=CC=CC(=C32)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Acenaphthenone (CAS 15067-26-2)
- Structure: Unsubstituted acenaphthenone lacks the methoxy group at the 8-position.
- Key Differences: Solubility: The methoxy group in this compound may increase polarity, improving solubility in polar solvents (e.g., methanol) compared to acenaphthenone. Applications: Acenaphthenone is used as a reference standard in environmental and analytical chemistry, while this compound’s applications remain undocumented .
Acenaphthylene (CAS 208-96-8)
- Structure : Acenaphthylene is an unsaturated analog of acenaphthene, lacking the ketone group.
- Key Differences :
- Electronic Properties : The ketone in this compound introduces electron-withdrawing effects, contrasting with the conjugated double bonds in acenaphthylene.
- Stability : Acenaphthylene’s aromaticity may confer greater thermal stability compared to the ketone-containing derivative.
- Analytical Use : Acenaphthylene is commonly analyzed in environmental samples (e.g., as a pollutant in air or water), whereas this compound’s environmental presence is unstudied .
Methyl-Substituted Naphthalenes (e.g., 1-Methylnaphthalene, CAS 90-12-0)
- Structure : Linear alkyl-substituted naphthalenes lack the fused bicyclic system and ketone group.
- Key Differences: Toxicity: Methylnaphthalenes are associated with respiratory and dermal toxicity, while the toxicological profile of this compound is unknown.
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